molecular formula C28 H34 O8 S2 B001337 Ecamsule CAS No. 92761-26-7

Ecamsule

Cat. No. B001337
CAS RN: 92761-26-7
M. Wt: 562.7 g/mol
InChI Key: HEAHZSUCFKFERC-LRVMPXQBSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to Ecamsule often involves complex chemical reactions. While specific details on Ecamsule's synthesis were not directly available, research on compounds with related synthesis pathways offers insights. For instance, the total synthesis of ecteinascidin 743, a potent antitumor agent, showcases the type of intricate chemical synthesis processes that might be relevant to Ecamsule. This synthesis features Ugi's 4CC reaction, intramolecular Heck reaction, phenol-aldehyde cyclization, and acid-induced intramolecular sulfide formation (Endo et al., 2002).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the properties and behavior of compounds like Ecamsule. Although specific molecular structure analyses of Ecamsule were not directly retrieved, techniques applied in the analysis of similar compounds provide a framework. For example, the structural characterization of ectoine synthase, a key enzyme in ectoine synthesis, involved high-resolution crystal structures to understand the enzyme's function and mechanism (Czech et al., 2019).

Chemical Reactions and Properties

Ecamsule's unique chemical reactions and properties are pivotal in its applications. Research on related compounds highlights the significance of understanding these chemical properties. For instance, the error correction of microchip synthesized genes using Surveyor nuclease emphasizes the importance of precision in chemical synthesis processes, which could be analogous to the precision required in synthesizing and analyzing Ecamsule (Saaem et al., 2011).

Physical Properties Analysis

The physical properties of Ecamsule, such as solubility, melting point, and stability, are fundamental for its practical applications. While specific studies on Ecamsule's physical properties were not identified, the analysis of physical properties is a standard practice in chemical research, as demonstrated by various methodologies in the literature.

Chemical Properties Analysis

The chemical properties of Ecamsule, including reactivity, photostability, and interaction with other compounds, are essential for its effective use. Again, direct studies on Ecamsule were not found, but the research approach to understanding the chemical properties of similar compounds provides valuable insights. For example, studies on the synthesis and application of modified nucleoside analogues for detecting RNA synthesis in live cells illustrate the kind of chemical properties analysis that would be relevant for a compound like Ecamsule (Qu et al., 2013).

Scientific Research Applications

  • Photo-unstable Sunscreen Ingredient : Ecamsule was identified as a photo-unstable ingredient in sunscreens. It undergoes changes when exposed to light, impacting its effectiveness and safety as a sunscreen component (Abid, Marciniak, Pędziński, & Shahid, 2017).

  • Supercritical Antisolvent Process : The supercritical antisolvent process has been utilized to produce fine ecamsule powder, achieving high yield and specific particle size. This process is significant for pharmaceutical and cosmetic applications, where particle size can influence product performance and stability (Hariyanto, Myint, & Kim, 2021).

  • Ultrafast Drying Technique : Supercritical carbon dioxide drying has been applied to ecamsule solutions, enabling ultrafast and complete drying. This technique is notable for its efficiency and potential in pharmaceutical processing, where removing solvents quickly and completely is crucial (Hariyanto, Myint, & Kim, 2020).

Safety And Hazards

Ecamsule is a topical preparation and should not be absorbed . Research done by L’Oreal on human subjects revealed that the systemically absorbed dose of Ecamsule is less than 0.1% and under realistic exposure conditions, the human systemic exposure to this UVA filter is negligible and poses no risk to human health .

properties

IUPAC Name

[3-[[4-[[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O8S2/c1-25(2)21-9-11-27(25,15-37(31,32)33)23(29)19(21)13-17-5-7-18(8-6-17)14-20-22-10-12-28(24(20)30,26(22,3)4)16-38(34,35)36/h5-8,13-14,21-22H,9-12,15-16H2,1-4H3,(H,31,32,33)(H,34,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAHZSUCFKFERC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ecamsule

Color/Form

Solid

CAS RN

92761-26-7
Record name Ecamsule
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92761-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ecamsule [USAN:USP:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092761267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E-E )-3,3'-(1,4-phenylenedimethylidene)bis(2-oxobornane-10-sulfonic acid)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.049
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 92761-26-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Terephthalylidene dicamphor sulfonic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8476
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

255 °C (decomposes)
Record name Terephthalylidene dicamphor sulfonic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8476
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
745
Citations
VA DeLeo, S Clark, J Fowler, M Poncet, C Loesche… - Cutis, 2009 - academia.edu
… ecamsule 3%, octocrylene 10%, avobenzone 2%, and titanium dioxide 5% (tetrad) on one side of the body and either an ecamsule… SPF 40 sunscreen cream containing ecamsule 3%, …
Number of citations: 13 www.academia.edu
JJ Su, JM Ward, JY Moon, ON Mayur, LS Davis - Dermatitis®, 2022 - journals.lww.com
… Although an ecamsule-containing formulation was approved through the New Drug Application, ecamsule is not currently approved for widespread use.Therefore, ecamsule was …
Number of citations: 2 journals.lww.com
P Hariyanto, AA Myint, J Kim - The Journal of Supercritical Fluids, 2021 - Elsevier
The supercritical antisolvent (SAS) process has been used to produce micronized organic powders with excellent properties. In this study, the SAS process was used to produce fine …
Number of citations: 8 www.sciencedirect.com
B Jancin - Skin & Allergy News, 2009 - cdn.mdedge.com
… Ecamsule provides enhanced protection in the short-UVA range, where avobenzone is less effective. Ecamsule protects against UV in the 290- to 400-nm range, with peak protection at …
Number of citations: 3 cdn.mdedge.com
P Hariyanto, AA Myint, J Kim - The Journal of Supercritical Fluids, 2020 - Elsevier
… of ethanol from an ecamsule-ethanol solution and complete drying of the ecamsule powder. … wt%) of residual ethanol remained in the dried ecamsule powder. In contrast, near-complete …
Number of citations: 4 www.sciencedirect.com
D Hood - InsideHealthPolicy. com's FDA Week, 2015 - JSTOR
… ingredients, enzacamene and ecamsule, because “the data … letter to L’Oreal, the ecamsule applicant, is safetybased. The … the last two pending ingredients, ecamsule and enzacamene,” …
Number of citations: 0 www.jstor.org
S Narla, HW Lim - Photochemical & Photobiological Sciences, 2020 - Springer
… In a recent study by scientists at the US FDA on the percutaneous absorption of 4 UVR filters (avobenzone, oxybenzone, octocrylene, and ecamsule), participants were randomized to 1 …
Number of citations: 91 link.springer.com
FDA New - search.proquest.com
… One of the products tested contained ecamsule 3.3%, … ecamsule in a 3.3% concentration, and the product contained a total of four sunscreen agents. Anthelios SX contains ecamsule 2…
Number of citations: 0 search.proquest.com
MK Matta, R Zusterzeel, NR Pilli, V Patel, DA Volpe… - Jama, 2019 - jamanetwork.com
… ecamsule is marketed under a New Drug Application and is not part of the OTC monograph. … No prior plasma concentration data existed for avobenzone or octocrylene, while ecamsule …
Number of citations: 267 jamanetwork.com
D Kamerow - BMJ, 2014 - bmj.com
… L’Oreal applied for and received FDA approval for a few preparations that include ecamsule… , ecamsule cannot be used in other products, by L’Oreal or anyone else. The few ecamsule …
Number of citations: 1 www.bmj.com

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